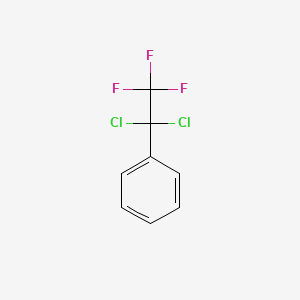
1,1-Dichloro-2,2,2-trifluoro-1-phenylethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloro-2,2,2-trifluoro-1-phenylethane is an organic compound with the molecular formula C8H5Cl2F3 It is a halogenated derivative of phenylethane, characterized by the presence of both chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2,2,2-trifluoro-1-phenylethane can be synthesized through the halogenation of 1-phenylethane. The process involves the introduction of chlorine and fluorine atoms into the phenylethane structure. One common method is the reaction of 1-phenylethane with chlorine gas and hydrogen fluoride under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is carried out in specialized reactors designed to handle the corrosive nature of chlorine and hydrogen fluoride. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. The final product is purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
1,1-Dichloro-2,2,2-trifluoro-1-phenylethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form this compound derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidation can lead to the formation of phenylethane derivatives with additional oxygen-containing functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide for hydroxyl substitution and ammonia for amino substitution. These reactions are typically carried out in polar solvents, such as water or ethanol, at elevated temperatures.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used to achieve reduction. The reactions are conducted in anhydrous solvents, such as ether or tetrahydrofuran, under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are employed. These reactions are performed in acidic or basic media, depending on the desired oxidation state.
Major Products Formed
Substitution Reactions: Products include 1-hydroxy-2,2,2-trifluoro-1-phenylethane and 1-amino-2,2,2-trifluoro-1-phenylethane.
Reduction Reactions: Products include partially or fully dehalogenated phenylethane derivatives.
Oxidation Reactions: Products include phenylethane derivatives with ketone or carboxylic acid functional groups.
科学研究应用
1,1-Dichloro-2,2,2-trifluoro-1-phenylethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various halogenated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 1,1-dichloro-2,2,2-trifluoro-1-phenylethane involves its interaction with molecular targets, such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
相似化合物的比较
Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound has a similar structure but with an additional chlorine atom.
2,2-Dichloro-1,1,1-trifluoroethane: This compound has a similar structure but lacks the phenyl group.
1,1,1-Trichloro-2,2,2-trifluoroethane: This compound has a similar structure but with three chlorine atoms and no phenyl group.
Uniqueness
1,1-Dichloro-2,2,2-trifluoro-1-phenylethane is unique due to the presence of both chlorine and fluorine atoms on a phenylethane backbone. This combination of halogens and the phenyl group imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations.
属性
IUPAC Name |
(1,1-dichloro-2,2,2-trifluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGJIIDFWDVVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334373 |
Source


|
| Record name | Benzene, (1,1-dichloro-2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309-10-4 |
Source


|
| Record name | Benzene, (1,1-dichloro-2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













